2-(Hydroxymethyl)-6-(4-methoxyphenoxy)oxane-3,4,5-triol
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Overview
Description
4-Methoxyphenyl alpha-D-Mannopyranoside is a carbohydrate derivative consisting of a mannose unit attached to a 4-methoxyphenyl moiety through a glycosidic bond. This compound is known for its applications in various scientific fields due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyphenyl alpha-D-Mannopyranoside typically involves the glycosylation of mannose with 4-methoxyphenol. This reaction is often catalyzed by acids or enzymes to facilitate the formation of the glycosidic bond. The reaction conditions usually include a controlled temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of 4-Methoxyphenyl alpha-D-Mannopyranoside may involve large-scale glycosylation processes using optimized catalysts and reaction conditions. The product is then purified through crystallization or chromatography to achieve the required purity levels for various applications .
Chemical Reactions Analysis
Types of Reactions
4-Methoxyphenyl alpha-D-Mannopyranoside can undergo several types of chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced at specific positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents to ensure the reactions proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl derivatives, while substitution reactions can introduce new functional groups onto the molecule .
Scientific Research Applications
4-Methoxyphenyl alpha-D-Mannopyranoside has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in studies involving carbohydrate-protein interactions.
Industry: The compound is used in the production of various biochemical reagents and materials.
Mechanism of Action
The mechanism of action of 4-Methoxyphenyl alpha-D-Mannopyranoside involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can influence various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Methyl alpha-D-Mannopyranoside: Another mannose derivative with similar glycosidic bonds.
4-Aminophenyl alpha-D-Mannopyranoside: A compound with an amino group instead of a methoxy group.
Uniqueness
4-Methoxyphenyl alpha-D-Mannopyranoside is unique due to its specific methoxyphenyl moiety, which imparts distinct chemical properties and reactivity compared to other mannose derivatives. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O7/c1-18-7-2-4-8(5-3-7)19-13-12(17)11(16)10(15)9(6-14)20-13/h2-5,9-17H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXFVXJMCGPTRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70871921 |
Source
|
Record name | 4-Methoxyphenyl hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70871921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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